2-氨基-5-(五氟硫代)苯酚

描述

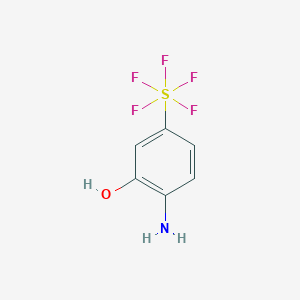

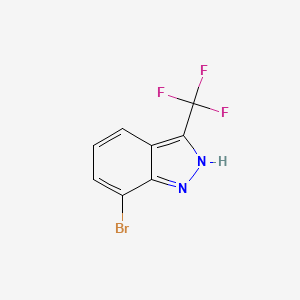

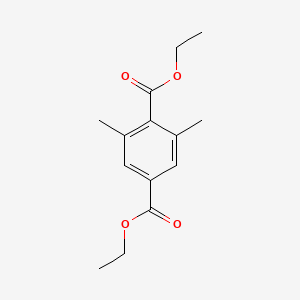

2-Amino-5-(pentafluorosulfanyl)phenol is a compound with the molecular formula C6H6F5NOS and a molecular weight of 235.17 . It is used in research and falls under the category of organic building blocks .

Synthesis Analysis

The synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol involves a reaction in acetonitrile at 80℃ for 6 hours. The starting compound, 2-amino-5-(pentafluorosulfanyl)phenol (37) (410 mg, 1.74 mmol), is stirred in CH3CN (10 mL). Di (1H-imidazol-1-yl) methanimine (562 mg, 3.49 mmol) is added in one portion at 20. The reaction mixture is stirred at 80 for 6 hours .Chemical Reactions Analysis

The pentafluorosulfanyl (SF5) group in 2-Amino-5-(pentafluorosulfanyl)phenol displays high electronegativity, chemical and thermal stability, and low surface energy . This group has been harnessed to tune the optoelectronic character of different classes of functional materials .科学研究应用

合成和氧化研究

- 脂肪族五氟硫代的合成:化合物2-氨基-5-(五氟硫代)苯酚经过氧化,生成产率高的SF5-取代腈和酯。该方法是利用容易获得的芳香族化合物合成脂肪族SF5化合物的一种实用方法 (Vida 等人,2014 年).

生物降解研究

- 假单胞菌属的生物降解:假单胞菌属可以利用 2-氨基-5-(五氟硫代)苯酚作为唯一的碳和能源。这项研究表明,此类化合物可以被微生物生物降解,释放氟离子并产生有毒代谢物 (Saccomanno 等人,2018 年).

蛋白质相互作用的遗传编码

- 蛋白质中的遗传编码:该化合物用于将对位五氟硫代苯丙氨酸遗传编码到蛋白质中。该方法可以实现蛋白质中的特异性和强相互作用,有利于结构生物学和体内研究 (Qianzhu 等人,2020 年).

反应性研究

- 羟基化和还原反应:该化合物参与硝基-(五氟硫代)苯的羟基化反应,并随后还原形成氨基-(五氟硫代)苯酚 (Beier 和 Pastýříková,2011 年).

环境影响和生物转化

- 环境和生物转化研究:研究含有五氟硫代基团的化合物的环境影响和潜在生物转化反应至关重要,因为它们被视为潜在的污染物。研究包括由秀丽隐球菌和其他细菌转化的形成 N-乙酰化衍生物 (Kavanagh 等人,2013 年).

作用机制

While specific mechanisms of action for 2-Amino-5-(pentafluorosulfanyl)phenol are not available, it’s known that some Pseudomonas spp. can utilize SF5-substituted aminophenols as sole carbon and energy sources . GC–MS analysis of the culture supernatants from cultures grown in 5-(pentafluorosulfanyl) 2-aminophenol demonstrated the presence of the N-acetylated derivative of the starting substrate and 4-(pentafluorosulfanyl)catechol .

安全和危害

The safety precautions for handling 2-Amino-5-(pentafluorosulfanyl)phenol include keeping the product out of reach of children, obtaining special instructions before use, and not handling until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .

未来方向

The pentafluorosulfanyl (SF5) group is a lesser-known and underutilized functional group that displays high electronegativity, chemical and thermal stability, and low surface energy . As synthetic methodologies improve, the number of compounds containing this group will expand, and these chemicals may be viewed as emerging pollutants . Therefore, future research could focus on the biodegradation of SF5-substituted aromatic compounds .

属性

IUPAC Name |

2-amino-5-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F5NOS/c7-14(8,9,10,11)4-1-2-5(12)6(13)3-4/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCDUGBHFWVMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856577 | |

| Record name | 2-Amino-5-(pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(pentafluorosulfanyl)phenol | |

CAS RN |

1159512-48-7 | |

| Record name | 2-Amino-5-(pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the oxidation reaction involving 2-amino-5-(pentafluorosulfanyl)phenol described in the research?

A1: The research demonstrates that 2-amino-5-(pentafluorosulfanyl)phenol can be oxidized by lead tetraacetate at room temperature. [] This reaction leads to dearomatization and the formation of sulfur pentafluoride (SF5)-substituted nitriles and esters of muconic acid in good yields. [] This is significant because it provides a new synthetic route for preparing aliphatic compounds containing the SF5 group, starting from readily available aromatic precursors. [] This method could potentially open doors to new applications for SF5-containing compounds, particularly in pharmaceuticals and agrochemicals where the SF5 group is known to impart desirable properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzoic acid](/img/structure/B1512915.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1512928.png)